molecular formula C16H25N3O4 B13959667 Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

Cat. No.: B13959667
M. Wt: 323.39 g/mol
InChI Key: OBRKWOZDXSUDGK-UHFFFAOYSA-N
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Description

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a compound that features a pyridine ring substituted with two Boc-protected amino groups. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine typically involves the protection of amino groups on a pyridine ring. One common method is to start with 2-(aminomethyl)pyridine and introduce the Boc-protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

    Oxidation and Reduction: Potential oxidation of the aminomethyl group to a formyl or carboxyl group, and reduction of the pyridine ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Deprotected Amines: Resulting from the removal of Boc groups.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions used.

Scientific Research Applications

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine largely depends on its specific application. In general, the Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Boc-aminomethyl)pyridine: Lacks the additional Boc-protected amino group at the 5-position.

    4-(Boc-aminomethyl)pyridine: Substitution at the 4-position instead of the 5-position.

    5-(Boc-amino)pyridine: Only one Boc-protected amino group at the 5-position.

Uniqueness

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is unique due to the presence of two Boc-protected amino groups at distinct positions on the pyridine ring. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)12(17)11-8-7-10(9-18-11)19-14(21)23-16(4,5)6/h7-9,12H,17H2,1-6H3,(H,19,21)

InChI Key

OBRKWOZDXSUDGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=C(C=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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